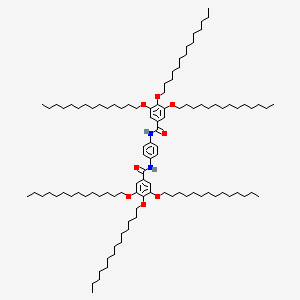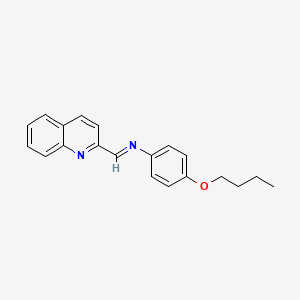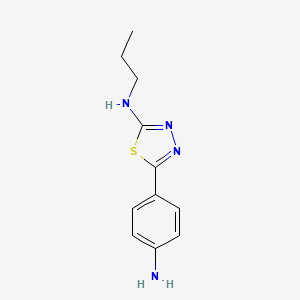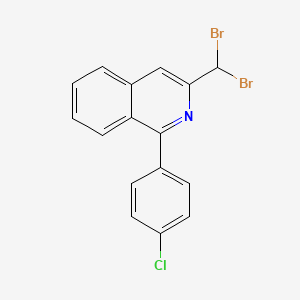
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group and a dibromomethyl group attached to the isoquinoline core
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Dibromomethyl Group: The final step involves the bromination of the methyl group attached to the isoquinoline core using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Material Science: It is investigated for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of agrochemicals or specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and dibromomethyl groups can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-(bromomethyl)isoquinoline: This compound has a similar structure but with only one bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(methyl)isoquinoline:
1-(4-Chlorophenyl)-3-(dibromomethyl)quinoline: This compound has a quinoline core instead of an isoquinoline core, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and dibromomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
89242-42-2 |
|---|---|
Formule moléculaire |
C16H10Br2ClN |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C16H10Br2ClN/c17-16(18)14-9-11-3-1-2-4-13(11)15(20-14)10-5-7-12(19)8-6-10/h1-9,16H |
Clé InChI |
ZNTJBCIHUFQUAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=C(C=C3)Cl)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12902583.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)

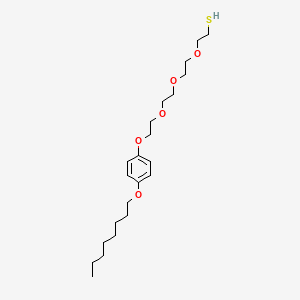

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)

![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

